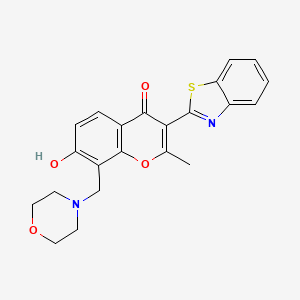

3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

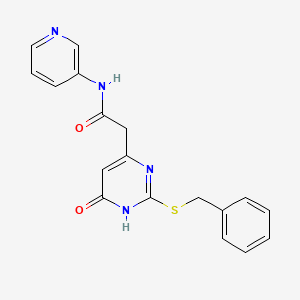

The compound “3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. It also contains a chromen-4-one moiety, which is a type of oxygen-containing heterocycle .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole and chromen-4-one moieties, followed by their coupling. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and chromen-4-one rings, along with the morpholinylmethyl and hydroxyl substituents. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole and chromen-4-one moieties, as well as the morpholinylmethyl and hydroxyl groups. For example, the hydroxyl group might be involved in hydrogen bonding interactions, while the benzothiazole moiety might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its specific molecular structure. For example, the presence of the hydroxyl group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one: and its derivatives have shown promising anti-tubercular properties. Researchers have synthesized novel benzothiazole-based compounds and evaluated their inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis). These compounds exhibit better inhibition potency compared to standard reference drugs . Further studies explore the structure-activity relationships and molecular docking to identify potent inhibitors targeting the DprE1 enzyme.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the physicochemical properties of benzothiazole derivatives with their biological activity. By understanding these relationships, researchers can predict the compound’s efficacy and optimize its design for specific applications .

Herbicidal Activity

The inactive moiety commonly found in herbicides, benzothiazole, serves as a starting point. Researchers identified 3-(2-pyridyl)-benzothiazol-2-one as a promising lead scaffold for herbicides. This scaffold can be further modified to enhance herbicidal activity .

Fluorescent Detection of Peroxynitrite

Derivatives of benzothiazole, containing an oxidant-sensitive boronic ester group, have been developed for fluorescent detection of peroxynitrite (ONOO–). Specifically, 3-(2-benzothiazolyl)-7-hydroxy-chromen-2-one (BC-BE) serves as a stable and rapid-response fluorescent probe for ONOO–. Hydrolysis of BC-BE yields 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH), which can be used for targeted detection .

Synthetic Strategies

Researchers have explored novel synthetic strategies for 2-substituted benzothiazole derivatives. For instance, Lima and colleagues established a facile methodology using α-keto acids and 2,2’-disulfanediyldianiline as substrates, catalyzed by sodium metabisulfite .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-13-19(22-23-16-4-2-3-5-18(16)29-22)20(26)14-6-7-17(25)15(21(14)28-13)12-24-8-10-27-11-9-24/h2-7,25H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIKTINLLZWWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2657034.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2657036.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2657042.png)

![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)

![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)

![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)